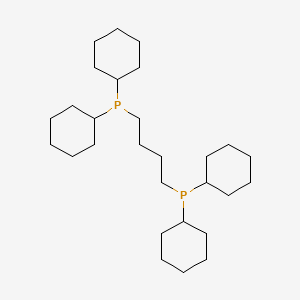

1,4-Bis(dicyclohexylphosphino)butane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dicyclohexyl(4-dicyclohexylphosphanylbutyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H52P2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h25-28H,1-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZGLXFLSFWPMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(CCCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H52P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348220 | |

| Record name | 1,4-Bis(dicyclohexylphosphino)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65038-36-0 | |

| Record name | 1,4-Bis(dicyclohexylphosphino)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bis(dicyclohexylphosphino)butane (dcypb)

CAS Number: 65038-36-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Bis(dicyclohexylphosphino)butane, a prominent bidentate phosphine (B1218219) ligand. The information compiled herein, including its chemical and physical properties, synthesis, and applications in catalysis, is intended to support researchers and professionals in the fields of organic synthesis and drug development.

Core Chemical and Physical Properties

This compound, often abbreviated as dcypb, is a white crystalline solid at room temperature. Its robust structure and the electron-donating nature of the cyclohexyl groups make it an effective ligand in a variety of metal-catalyzed cross-coupling reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₅₂P₂ | [1][2] |

| Molecular Weight | 450.66 g/mol | [1][2] |

| Appearance | White powder/solid | [3] |

| Melting Point | 99-104 °C | [2] |

| Solubility | Insoluble in water. Soluble in many organic solvents such as ethers and hydrocarbons. | [4] |

| Stability | Stable under recommended storage conditions. Avoid moisture. | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, as detailed in Chinese patent CN104558029A. The overall workflow involves the preparation of an intermediate, bis(dicyclohexylphosphine)cadmium, followed by its reaction with 1,4-dichlorobutane (B89584).

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Dicyclohexyl Diethylaminophosphine

-

Under an inert argon atmosphere, add 100 mL of diethyl ether, 23.2 g (100 mmol) of dicyclohexylphosphine (B1630591) chloride, and 14.7 g (200 mmol) of diethylamine (B46881) to a dry reaction vessel at a temperature of 0-10 °C.

-

Stir the mixture at room temperature for 2 hours, during which a white precipitate will form.

-

Filter the precipitate and remove the solvent under reduced pressure.

Step 2: Synthesis of this compound

-

To the product from Step 1, add 100 mL of tetrahydrofuran (B95107) and 9.2 g (50 mmol) of anhydrous cadmium chloride.

-

Slowly add a tetrahydrofuran solution of 100 mL of ethylmagnesium bromide (1.0 M).

-

Allow the mixture to slowly return to room temperature and stir overnight.

-

Add 7.0 g (55 mmol) of 1,4-dichlorobutane dropwise and heat the reaction mixture to 60 °C.

-

After the dropwise addition, continue the reaction for 12 hours.

-

Remove the solvent by distillation under reduced pressure.

-

Add 100 mL of deoxygenated 4N sodium hydroxide (B78521) solution and extract with 200 mL of n-hexane.

-

Wash the organic phase with 200 mL of water and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the n-hexane to obtain a yellow oil.

-

Dissolve the oil in 100 mL of anhydrous methanol (B129727) and induce crystallization by freezing to obtain this compound as a white solid. The reported yield is 96%.[3]

Characterization Data:

-

³¹P NMR (CDCl₃): δ 2.2 (s)[3]

-

¹H NMR (CDCl₃): δ 2.0–1.0 (52H, broad m)[3]

-

HRMS (C₂₈H₅₂P₂): Calculated: 450.3544, Found: 450.3542[3]

Applications in Catalysis

This compound is a versatile ligand for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and crucial for the preparation of many pharmaceutical compounds.[5] The bulky and electron-rich nature of the dicyclohexylphosphino groups enhances the catalytic activity of the metal center.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. While specific protocols with this compound are not extensively detailed in publicly available literature, a general procedure can be adapted based on established methods for similar phosphine ligands.

General Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines, which are prevalent in many pharmaceuticals. The choice of phosphine ligand is critical for the efficiency of this reaction.

General Experimental Workflow for Buchwald-Hartwig Amination

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Role in Drug Development and Pharmaceutical Manufacturing

Safety and Handling

This compound is a combustible solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[4] It may cause respiratory irritation upon inhalation.[4] The compound is sensitive to moisture and should be stored under an inert atmosphere.[4] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Biological Activity

Currently, there is no evidence in the scientific literature to suggest that this compound has any specific biological activity or is involved in biological signaling pathways. Its primary application is as a synthetic ligand in chemical catalysis.

Conclusion

This compound is a valuable and versatile ligand for palladium-catalyzed cross-coupling reactions. Its robust nature and favorable electronic properties make it a suitable choice for challenging synthetic transformations. This guide provides essential technical information to aid researchers and drug development professionals in the effective application of this important synthetic tool.

References

- 1. scbt.com [scbt.com]

- 2. 1,4-双(二环己基膦)丁烷 | Sigma-Aldrich [sigmaaldrich.com]

- 3. CN104558029A - Method for synthesizing bis(dicyclohexylphosphine)alkane - Google Patents [patents.google.com]

- 4. capotchem.cn [capotchem.cn]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

A Technical Guide to 1,4-Bis(dicyclohexylphosphino)butane: Properties, Applications, and Protocols

Introduction: 1,4-Bis(dicyclohexylphosphino)butane, often abbreviated as dcypb, is an organophosphorus compound widely utilized as a bidentate phosphine (B1218219) ligand in coordination chemistry and homogeneous catalysis. Its robust alkylphosphine structure imparts distinct electronic and steric properties to metal centers, influencing the reactivity, selectivity, and stability of catalytic systems. For researchers and professionals in drug development and fine chemical synthesis, ligands like dcypb are instrumental in constructing complex molecular architectures through transition metal-catalyzed reactions, such as cross-coupling and hydrogenation. This guide provides a comprehensive overview of its core properties, a representative experimental protocol, and a workflow visualization for its application in catalysis.

Core Properties and Specifications

The fundamental physicochemical properties of this compound are summarized below. These data are essential for experimental design, safety assessment, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C28H52P2 | [1] |

| Linear Formula | (C6H11)2P(CH2)4P(C6H11)2 | [2][3] |

| Molecular Weight | 450.66 g/mol | [2][3] |

| CAS Number | 65038-36-0 | [1][2][3] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 99-104 °C | [1][4] |

| Boiling Point | 555.4 °C at 760 mmHg | [1] |

| Flash Point | 308.3 °C | [1] |

| SMILES | C1CCC(CC1)P(CCCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |

| InChI Key | WNZGLXFLSFWPMP-UHFFFAOYSA-N | |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |

Applications in Homogeneous Catalysis

As a chelating diphosphine ligand, this compound is valued for its ability to form stable complexes with various transition metals, including palladium, nickel, rhodium, and ruthenium. The two electron-rich dicyclohexylphosphino groups are connected by a flexible four-carbon butane (B89635) backbone. This structure allows it to coordinate to a metal center, forming a stable seven-membered ring and influencing the metal's catalytic activity.

The bulky and electron-donating nature of the cyclohexyl groups enhances the catalytic activity of the metal center, making it suitable for a range of transformations critical to pharmaceutical and materials science research. While specific protocols for dcypb are often proprietary or application-dependent, its structural analogues are widely used in:

-

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira).[5][6]

-

Nickel-catalyzed cross-coupling reactions , including those involving challenging substrates like aryl fluorides.

-

Rhodium-catalyzed hydrogenation and hydroformylation reactions.

-

Ruthenium-catalyzed reactions , where it can serve as a supporting ligand to stabilize various oxidation states of the metal.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized protocol for a palladium-catalyzed Suzuki-Miyaura coupling reaction where a ligand such as this compound would be employed.

Disclaimer: This protocol is a representative example. Researchers must optimize reaction conditions, including solvent, base, temperature, and catalyst loading, for their specific substrates. All procedures should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Objective: To couple an aryl halide (Ar-X) with an arylboronic acid (Ar'-B(OH)2).

Reagents & Equipment:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (B1210297) [Pd(OAc)2] (0.02 mmol, 2 mol%)

-

This compound (dcypb) (0.022 mmol, 2.2 mol%)

-

Potassium phosphate (B84403) (K3PO4) (2.0 mmol, 2.0 equiv)

-

Anhydrous Toluene (B28343) (5 mL)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Palladium(II) acetate and this compound.

-

Ligand Complexation: Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 15 minutes to allow for the formation of the active Pd(0)-ligand complex.

-

Addition of Reagents: To the flask, add the aryl halide, arylboronic acid, and potassium phosphate.

-

Reaction Execution: Add the remaining 3 mL of anhydrous toluene. Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate).

-

Characterization: Characterize the purified product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.

Logical Workflow for Catalytic Cross-Coupling

The following diagram illustrates the logical relationship between the components in a generalized palladium-catalyzed cross-coupling reaction facilitated by the dcypb ligand.

Caption: Workflow of a Suzuki-Miyaura reaction using a Pd/dcypb catalytic system.

References

Synthesis Protocol for 1,4-Bis(dicyclohexylphosphino)butane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1,4-Bis(dicyclohexylphosphino)butane (dcpb), a valuable phosphine (B1218219) ligand in catalysis and coordination chemistry. The document details the synthetic pathway, experimental protocols, and relevant characterization data.

Introduction

This compound, often abbreviated as dcpb, is a bidentate phosphine ligand known for its strong electron-donating properties and steric bulk provided by the cyclohexyl groups. These characteristics make it a highly effective ligand in a variety of transition metal-catalyzed reactions, including cross-coupling reactions and hydrogenation. This document outlines a common and effective method for its preparation.

Synthetic Pathway

The synthesis of this compound is typically achieved through the nucleophilic substitution of a 1,4-dihalobutane with a dicyclohexylphosphine (B1630591) nucleophile. A common and effective method involves the in-situ generation of lithium dicyclohexylphosphide by the deprotonation of dicyclohexylphosphine with an organolithium reagent, such as n-butyllithium. The resulting phosphide (B1233454) then undergoes a double displacement reaction with 1,4-dichlorobutane (B89584) to yield the desired product.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is based on established methods for the synthesis of similar bis(dicyclohexylphosphino)alkanes. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques, as phosphines and their precursors are sensitive to air and moisture.

Materials:

-

Dicyclohexylphosphine

-

n-Butyllithium (typically 1.6 M or 2.5 M solution in hexanes)

-

1,4-Dichlorobutane

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous methanol (B129727)

-

Degassed water

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Hexane (anhydrous)

Procedure:

-

Preparation of Lithium Dicyclohexylphosphide:

-

To a dried Schlenk flask equipped with a magnetic stir bar, add dicyclohexylphosphine (2.0 equivalents).

-

Dissolve the dicyclohexylphosphine in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium (2.0 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of a yellow to orange solution of lithium dicyclohexylphosphide is expected.

-

-

Alkylation Reaction:

-

Cool the solution of lithium dicyclohexylphosphide back to 0 °C.

-

Slowly add a solution of 1,4-dichlorobutane (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approximately 66 °C) for 12-24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of degassed water.

-

Separate the organic layer and extract the aqueous layer with an organic solvent such as diethyl ether or hexane.

-

Combine the organic layers and wash with degassed brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude product as an oil or a solid.

-

The crude product can be purified by recrystallization from a suitable solvent, such as hot methanol or ethanol, to yield this compound as a white solid.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactant | Molar Mass ( g/mol ) |

| Dicyclohexylphosphine | 198.28 |

| n-Butyllithium | 64.06 |

| 1,4-Dichlorobutane | 127.01 |

| Product | This compound (dcpb) |

| CAS Number | 65038-36-0[1] |

| Molecular Formula | C₂₈H₅₂P₂[1] |

| Molecular Weight | 450.66 g/mol [1] |

| Typical Yield | High (specific yield depends on reaction scale and conditions) |

| Appearance | White solid |

| ³¹P NMR (CDCl₃) | δ ~14.5 ppm (s) |

| ¹H NMR (CDCl₃) | δ 1.0-2.0 ppm (br m, 52H) |

| ¹³C NMR | Spectra available in databases like SpectraBase[2] |

| HRMS (C₂₈H₅₂P₂) | Calculated: 450.3544; Found: 450.3542[3] |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of dcpb.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be strictly followed. The reaction involves pyrophoric and moisture-sensitive reagents.

References

An In-Depth Technical Guide to 1,4-Bis(dicyclohexylphosphino)butane: Properties, Synthesis, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Bis(dicyclohexylphosphino)butane, a prominent bidentate phosphine (B1218219) ligand extensively utilized in catalysis. This document details its chemical identity, physical and spectroscopic properties, a detailed synthesis protocol, and its application in key cross-coupling reactions.

Chemical Identity and Synonyms

The compound this compound is systematically named according to IUPAC nomenclature and is also known by several synonyms and abbreviations in scientific literature and chemical catalogs.

IUPAC Name: Butane-1,4-diylbis(dicyclohexylphosphane)

Synonyms:

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 65038-36-0 | [1][4] |

| Molecular Formula | C₂₈H₅₂P₂ | [4] |

| Molecular Weight | 450.66 g/mol | [1][4] |

| Melting Point | 99-104 °C | [5][6] |

| Appearance | White solid | |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, and MS data are available. | [7] |

Experimental Protocols

Synthesis of this compound

The following is a representative experimental protocol for the synthesis of bis(dicyclohexylphosphino)alkanes, adapted from a patented method. This procedure should be performed under anhydrous and oxygen-free conditions using standard Schlenk line or glovebox techniques.[8]

Materials:

-

Dicyclohexylphosphine (B1630591) chloride

-

Anhydrous cadmium chloride

-

Ethylmagnesium bromide (1.0 M in THF)

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Argon or Nitrogen gas

Procedure:

-

Formation of Dicyclohexyl Diethylaminophosphine: In a dry reaction vessel under an argon atmosphere, dissolve dicyclohexylphosphine chloride (100 mmol) and diethylamine (200 mmol) in anhydrous diethyl ether (100 mL) at 0-10 °C. Stir the reaction mixture at room temperature for 2 hours, during which a white precipitate will form. Filter the mixture and remove the solvent from the filtrate under reduced pressure to yield dicyclohexyl diethylaminophosphine.

-

Formation of Bis(dicyclohexylphosphine)cadmium Intermediate: To the crude dicyclohexyl diethylaminophosphine, add anhydrous tetrahydrofuran (100 mL) and anhydrous cadmium chloride (50 mmol). To this suspension, slowly add a 1.0 M solution of ethylmagnesium bromide in THF (100 mL) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Synthesis of this compound: To the resulting mixture containing the bis(dicyclohexylphosphine)cadmium intermediate, add 1,4-dichlorobutane (55 mmol) dropwise. Heat the reaction mixture to 60 °C and maintain for 12 hours.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product can be isolated and purified using standard techniques such as crystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an effective ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The following is a general protocol that can be adapted for specific substrates.

Materials:

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

Arylboronic acid

-

Palladium catalyst precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

This compound (dcypb)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., toluene, dioxane, THF)

-

Argon or Nitrogen gas

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv), arylboronic acid (1.1-1.5 equiv), palladium precursor (e.g., 2 mol% Pd(OAc)₂), and this compound (2.2 mol%).

-

Add the base (2.0-3.0 equiv) and the anhydrous solvent.

-

Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Application in Heck Cross-Coupling

The bulky and electron-rich nature of this compound makes it a suitable ligand for Heck coupling reactions. Below is a general experimental procedure.

Materials:

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

Alkene

-

Palladium catalyst precursor (e.g., Pd(OAc)₂)

-

This compound (dcypb)

-

Base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., DMF, NMP, toluene)

-

Argon or Nitrogen gas

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), palladium precursor (e.g., 1-5 mol% Pd(OAc)₂), and this compound (1.1-5.5 mol%).

-

Add the anhydrous solvent, the alkene (1.1-1.5 equiv), and the base (1.2-2.0 equiv).

-

Degas the mixture with argon or nitrogen.

-

Heat the reaction to the required temperature (typically 100-140 °C) with stirring.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

After cooling to room temperature, filter the reaction mixture to remove any solids.

-

The filtrate is then subjected to an aqueous work-up, followed by extraction with an appropriate organic solvent.

-

The combined organic layers are dried and concentrated, and the product is purified by column chromatography or crystallization.

Diagrams of Reaction Mechanisms and Workflows

The following diagrams illustrate the synthetic workflow and the catalytic cycles for the Suzuki-Miyaura and Heck reactions where this compound serves as a ligand.

Caption: Synthesis workflow for this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Heck cross-coupling reaction. Caption: Catalytic cycle of the Heck cross-coupling reaction.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. odp.library.tamu.edu [odp.library.tamu.edu]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. 1,4-Bis(diphenylphosphino)butane(7688-25-7) 1H NMR [m.chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. CN104558029A - Method for synthesizing bis(dicyclohexylphosphine)alkane - Google Patents [patents.google.com]

dcypb ligand structure and crystal data

To provide a comprehensive technical guide on the structure and crystal data of a ligand, it is imperative to first correctly identify the molecule . An initial search for "dcybp ligand" did not yield a definitive chemical entity corresponding to this acronym in publicly available scientific databases. It is possible that "dcybp" is a non-standard abbreviation, an internal project code, or a typographical error.

For the scientific and research community, precision in chemical nomenclature is paramount for accurate data retrieval and communication. Therefore, before proceeding with the creation of a detailed whitepaper, clarification on the exact chemical identity of the "dcybp" ligand is required.

Recommendation for Requester:

Please provide the full chemical name, IUPAC name, CAS number, or a structural representation (e.g., SMILES string or an image of the structure) for the ligand you refer to as "dcybp". Once the correct molecular identity is established, a thorough and accurate technical guide encompassing its structure, crystal data, experimental protocols, and relevant signaling pathways can be compiled to meet the needs of researchers, scientists, and drug development professionals.

A Technical Guide to the NMR Spectral Analysis of 1,4-Bis(dicyclohexylphosphino)butane

For Researchers, Scientists, and Drug Development Professionals

Expected NMR Spectral Data

The following tables summarize the anticipated chemical shift ranges for the 1H, 13C, and 31P nuclei in 1,4-Bis(dicyclohexylphosphino)butane. These estimations are based on typical values for cyclohexyl groups and alkylphosphines.

Table 1: Expected 1H NMR Spectral Data

| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) |

| Cyclohexyl (CH) | Multiplet | 1.0 - 2.0 |

| Butane bridge (-CH2-) | Multiplet | 1.4 - 1.8 |

Table 2: Expected 13C{1H} NMR Spectral Data

| Carbon | Expected Chemical Shift (δ, ppm) |

| Cyclohexyl (C1, attached to P) | 30 - 40 |

| Cyclohexyl (C2, C3, C4) | 25 - 30 |

| Butane bridge (-CH2-) | 20 - 30 |

Table 3: Expected 31P{1H} NMR Spectral Data

| Phosphorus | Expected Chemical Shift (δ, ppm) |

| P(cyclohexyl)2 | -10 to 10 |

Experimental Protocols for NMR Data Acquisition

The following is a detailed methodology for the acquisition of NMR spectra for air-sensitive compounds like this compound.

1. Sample Preparation (under inert atmosphere)

Due to the air-sensitivity of many phosphine (B1218219) ligands, all sample preparation steps must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.[1][2]

-

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl3, C6D6, THF-d8), dried over molecular sieves.

-

High-quality 5 mm NMR tube (e.g., Wilmad 528-PP-7 or equivalent).

-

J. Young's NMR tube or a standard NMR tube with a septum cap.

-

Gas-tight syringe or cannula.

-

Schlenk flask.

-

-

Procedure:

-

Dry the NMR tube and Schlenk flask in an oven and allow to cool under a stream of inert gas.

-

In the glovebox or on the Schlenk line, weigh approximately 5-20 mg of this compound into the Schlenk flask.

-

Add approximately 0.6-0.7 mL of the degassed deuterated solvent to the flask to dissolve the sample.

-

Using a gas-tight syringe or cannula, transfer the solution to the NMR tube.

-

If using a J. Young's tube, seal the tube. If using a standard tube, cap it with a septum and wrap with parafilm for a better seal.

-

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

1H NMR Acquisition:

-

Tune and match the probe for the 1H frequency.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve good resolution.

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

13C{1H} NMR Acquisition:

-

Tune and match the probe for the 13C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

A sufficient number of scans will be required to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the solvent peak.

-

-

31P{1H} NMR Acquisition:

-

Tune and match the probe for the 31P frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Reference the spectrum externally to 85% H3PO4 (δ = 0 ppm).

-

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR spectral analysis of a phosphine ligand like this compound.

References

Technical Guide: Solubility of 1,4-Bis(dicyclohexylphosphino)butane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,4-Bis(dicyclohexylphosphino)butane (dcpb), a widely used bidentate phosphine (B1218219) ligand in catalysis. A comprehensive understanding of its solubility is critical for reaction optimization, catalyst preparation, and product purification.

Core Concepts: Factors Influencing Solubility

The solubility of a solid crystalline compound like this compound in an organic solvent is governed by several factors:

-

"Like Dissolves Like" Principle: Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. Dcpb, with its bulky, nonpolar cyclohexyl groups and a hydrocarbon backbone, is anticipated to have good solubility in nonpolar and weakly polar aprotic solvents.

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid.

-

Solvent Polarity and Hydrogen Bonding Capability: The polarity of the solvent, its ability to form hydrogen bonds, and its dielectric constant all play a role in its ability to solvate the solute molecules.

-

Molecular Size and Shape: The large and bulky nature of the dcpb molecule can influence how effectively solvent molecules can surround and solvate it.

Solubility Profile of this compound

Quantitative solubility data for this compound in various organic solvents is not extensively reported in the public domain. However, based on its chemical structure and the general behavior of similar bulky phosphine ligands, a qualitative solubility profile can be inferred. The following table summarizes the expected solubility at room temperature. It is crucial to note that these are qualitative estimates, and experimental determination is necessary for precise applications.

| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Soluble to Highly Soluble | The nonpolar nature of these solvents is well-suited to solvate the nonpolar cyclohexyl and butane (B89635) moieties of dcpb. |

| Weakly Polar Aprotic | Dichloromethane (DCM) | Soluble to Highly Soluble | DCM is a good solvent for many organic compounds and is expected to effectively dissolve dcpb. |

| Ethereal | Tetrahydrofuran (THF) | Soluble | THF is a versatile solvent that can dissolve a wide range of compounds, including those with moderate polarity. A publication noted that a derivative of dcpb appeared to be minimally soluble in THF, suggesting that dcpb itself may have moderate solubility[1]. |

| Polar Aprotic | Acetone, Acetonitrile | Sparingly Soluble to Insoluble | The higher polarity of these solvents makes them less ideal for solvating the large, nonpolar dcpb molecule. |

| Polar Protic | Methanol (B129727), Ethanol | Insoluble | The strong hydrogen bonding network of protic solvents like methanol would be disrupted by the nonpolar solute, making dissolution energetically unfavorable. |

Experimental Protocol for Determining Quantitative Solubility

To obtain precise solubility data, a standardized experimental protocol should be followed. The "shake-flask" method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a solvent.[2]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

Accurately weigh the filtered solution to determine its mass.

-

-

Analysis:

-

Prepare a series of standard solutions of dcpb of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a calibrated GC or HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of dcpb in the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

To calculate solubility in g/100 mL:

-

Solubility = (Concentration from analysis [g/mL]) x 100

-

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for the determination of dcpb solubility.

Caption: Logical diagram for predicting dcpb solubility based on solvent type.

References

An In-depth Technical Guide on the Thermal Stability of the Dicyclohexylphosphinobiphenyl (DCyPB) Ligand

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, publicly available quantitative data on the thermal stability of the dicyclohexylphosphinobiphenyl (DCyPB) ligand is limited. This guide provides an in-depth analysis based on the established stability of analogous bulky phosphine (B1218219) ligands, particularly Buchwald-type ligands, and their palladium complexes. The principles and methodologies described herein are standard for assessing the thermal stability of such compounds and can be directly applied to DCyPB.

Introduction to DCyPB and its Thermal Stability

Dicyclohexylphosphinobiphenyl (DCyPB) is a member of the Buchwald family of electron-rich, bulky monophosphine ligands. These ligands are crucial in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental to pharmaceutical and materials science research and development. The thermal stability of such ligands and their resulting metal complexes is a critical parameter, dictating the operational temperature range of a catalytic reaction, the catalyst's lifespan, and the potential for degradation into undesired, potentially interfering byproducts.

Buchwald-type ligands are generally recognized for their high stability, which is a key feature contributing to their effectiveness in a wide array of chemical transformations.[1] This stability arises from their specific structural characteristics, including the bulky dicyclohexylphosphino group and the biphenyl (B1667301) backbone.

Factors Influencing the Thermal Stability of DCyPB and its Complexes

The thermal stability of a phosphine ligand like DCyPB, especially when coordinated to a metal center such as palladium, is not solely an intrinsic property of the ligand itself but is influenced by several factors:

-

Steric Bulk: The significant steric hindrance provided by the two cyclohexyl groups on the phosphorus atom shields the phosphorus center and the metal it is coordinated to. This steric protection can impede decomposition pathways, thus enhancing thermal stability.[2]

-

Electronic Properties: As an electron-rich ligand, DCyPB forms strong bonds with electron-poor metal centers like palladium(II), contributing to the overall stability of the complex.

-

Coordination Environment: When part of a metal complex, the nature of other ligands in the coordination sphere significantly impacts thermal stability. For instance, the identity of anionic ligands (e.g., halides, acetates) can influence the decomposition temperature and mechanism of palladium-phosphine complexes.[3][4]

-

Atmosphere: The presence of oxygen or moisture can lead to oxidation of the phosphine to a phosphine oxide, especially at elevated temperatures. Therefore, thermal stability is typically assessed under an inert atmosphere (e.g., nitrogen or argon).

Expected Thermal Behavior of DCyPB

The thermal decomposition of palladium-phosphine complexes can proceed through various mechanisms, including reductive elimination of coupled products or dissociation of the phosphine ligand.[3][5] For a bulky ligand like DCyPB, ligand dissociation at high temperatures is a plausible decomposition pathway.

Quantitative Data from Analogous Systems

To provide a quantitative context, the following table summarizes thermal stability data for related phosphine ligands and their complexes. This data can serve as a benchmark for estimating the thermal stability of DCyPB.

| Compound/Complex | Decomposition Onset Temperature (°C) | Method | Notes |

| [Pd(tsac)2(dppm)] | 238 | TGA/DTA | tsac = thiosaccharinate, dppm = bis(diphenylphosphino)methane.[4] |

| [Pd(tsac)2(dppe)] | 300 | TGA/DTA | dppe = 1,2-bis(diphenylphosphino)ethane. Shows higher stability than the dppm complex.[4] |

| [(Ph3P)2Pd(Ph)I] | ~110 (in toluene) | Solution | Decomposed after 16 hours at this temperature.[3] The thermal stability in solution is often lower than in the solid state. |

| Triphenylphosphine (Ph3P) | ~150-200 (onset of weight loss) | TGA | A common, less bulky triarylphosphine ligand.[6] The onset of decomposition can vary with experimental conditions. |

This table is a compilation of data from analogous systems to provide a frame of reference for the expected thermal stability of DCyPB.

Experimental Protocols for Thermal Stability Assessment

The primary technique for evaluating the thermal stability of a solid material like the DCyPB ligand is Thermogravimetric Analysis (TGA).

5.1. Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the DCyPB ligand begins to decompose and to quantify its thermal stability profile.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of pure DCyPB (typically 3-10 mg) is placed into a tared TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The TGA instrument is purged with a high-purity inert gas (e.g., nitrogen or argon) at a controlled flow rate (e.g., 20-50 mL/min) to create an oxygen-free environment.

-

The initial temperature is set to ambient (e.g., 25 °C).

-

-

Thermal Program:

-

The sample is heated from the initial temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

-

Data Analysis:

-

The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

-

The onset of decomposition is determined as the temperature at which a significant weight loss begins. This can be calculated using various methods, such as the intersection of the baseline with the tangent of the decomposition curve.

-

The temperature at which 5% weight loss (T5%) occurs is also a common metric for thermal stability.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of decomposition.

-

Visualizations

6.1. Workflow for Thermogravimetric Analysis (TGA)

Caption: Workflow for assessing the thermal stability of DCyPB using TGA.

6.2. Factors Influencing Thermal Stability of a Pd-DCyPB Complex

Caption: Key factors influencing the thermal stability of a Pd-DCyPB complex.

Conclusion

The dicyclohexylphosphinobiphenyl (DCyPB) ligand, a cornerstone of modern cross-coupling chemistry, is expected to exhibit high thermal stability, a characteristic feature of the broader class of Buchwald-type phosphines. While direct quantitative TGA data for the free ligand is not prevalent in public literature, analysis of structurally related compounds and their palladium complexes suggests that DCyPB and its complexes are robust at typical catalytic temperatures. For precise determination of its operational limits in high-temperature applications, a systematic study using Thermogravimetric Analysis under an inert atmosphere is recommended. The methodologies and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to understand, predict, and experimentally verify the thermal stability of the DCyPB ligand in their specific applications.

References

A Comprehensive Technical Guide to the Safe Handling of 1,4-Bis(dicyclohexylphosphino)butane

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides an in-depth overview of the safety and handling precautions for 1,4-Bis(dicyclohexylphosphino)butane (dcyppb), a common phosphine (B1218219) ligand in catalysis.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling.

| Property | Value |

| CAS Number | 65038-36-0 |

| Molecular Formula | C28H52P2 |

| Molecular Weight | 450.66 g/mol [1][2][3][4] |

| Appearance | White to almost white powder or crystal |

| Melting Point | 99-104 °C (lit.)[2] |

| Flash Point | Not applicable[2] |

| Solubility | No data available |

Hazard Identification and Classification

While comprehensive toxicological data for this compound is not available, it is classified with the following hazards.[1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | May cause respiratory irritation[1][5] |

Signal Word: Warning

It is important to note that the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Therefore, it should be handled with the caution appropriate for a potentially hazardous substance.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Work in a well-ventilated area.[1]

-

Use a fume hood or other appropriate exhaust ventilation where dust may be formed.[1]

-

Ensure that eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1][5]

-

Skin Protection:

-

Respiratory Protection: For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridge.[1]

Storage

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

This material is hygroscopic and air-sensitive; store under an inert gas such as argon.[1][5]

-

Incompatible Materials: Strong oxidizing agents.[5]

Emergency Procedures

In the event of an exposure or spill, the following first-aid and cleanup measures should be taken.

First-Aid Measures

-

General Advice: Consult a physician and show them the safety data sheet.[1]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a physician.[1]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1]

-

Environmental Precautions: Do not let the product enter drains.[1]

-

Methods for Cleaning Up: Sweep up the material and shovel it into a suitable, closed container for disposal. Avoid creating dust.[1]

Disposal Considerations

Dispose of this compound and its contaminated packaging in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[1] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Safe handling workflow for this compound.

References

The Electron-Donating Power of dcypb: A Technical Deep Dive for Drug Development Professionals

An In-depth Technical Guide on the Core Electron-Donating Properties of 1,4-Bis(dicyclohexylphosphino)butane (dcypb)

Executive Summary

In the landscape of modern catalysis and drug development, the nuanced electronic properties of ancillary ligands play a pivotal role in determining the efficacy, selectivity, and overall success of catalytic transformations. Among the vast arsenal (B13267) of phosphine (B1218219) ligands, this compound, commonly known as dcypb, has emerged as a critical component in a variety of catalytic systems. Its strong electron-donating characteristics, a consequence of the electron-rich cyclohexyl substituents on the phosphorus atoms, significantly influence the electronic environment of the metal center to which it coordinates. This, in turn, modulates the reactivity of the catalytic complex, impacting key steps in catalytic cycles such as oxidative addition and reductive elimination. This technical guide provides a comprehensive overview of the electron-donating properties of dcypb, presenting key quantitative data, detailed experimental protocols for its synthesis and characterization, and visual representations of its mode of action and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of catalytic processes.

Quantitative Assessment of Electron-Donating Properties

The dicyclohexylphosphino groups in dcypb are characterized by their bulky and electron-releasing alkyl nature. This leads to a significant increase in electron density on the phosphorus atoms, making dcypb a strong σ-donating ligand. This strong electron donation enhances the electron density at the metal center, which can facilitate crucial catalytic steps.

Table 1: Comparison of Tolman Electronic Parameters (TEP) for Selected Phosphine Ligands

| Ligand | Tolman Electronic Parameter (ν(CO) in cm⁻¹) | Reference Ligand Type |

| P(t-Bu)₃ | 2056.1 | Trialkylphosphine (very strong donor) |

| dcypb (estimated) | ~2060 - 2062 | Bidentate Alkylphosphine (strong donor) |

| PCy₃ | 2064.1 | Trialkylphosphine (strong donor) |

| PPh₃ | 2068.9 | Triarylphosphine (moderate donor) |

| P(OPh)₃ | 2085.3 | Phosphite (weak donor, π-acceptor) |

Note: The TEP for dcypb is an estimation based on the values for other bulky trialkylphosphines. A lower TEP value indicates stronger electron-donating ability.

Table 2: Hammett Parameters (σ) for Substituents on Phosphorus

| Substituent (R in PR₃) | Hammett Meta (σm) | Hammett Para (σp) |

| Cyclohexyl (in PCy₃) | -0.15 | -0.22 |

| Cyclohexyl (in dcypb, estimated) | ~ -0.15 | ~ -0.22 |

| Phenyl (in PPh₃) | 0.06 | -0.01 |

| Methoxy (in P(OMe)₃) | 0.12 | -0.27 |

Note: The Hammett parameters for the cyclohexyl groups in dcypb are estimated to be similar to those for tricyclohexylphosphine (B42057) (PCy₃). Negative values indicate electron-donating character.

Table 3: Redox Potentials of Representative Ruthenium-Phosphine Complexes

| Complex | Redox Potential (E₁/₂ vs. Fc⁺/Fc) |

| [Ru(Cl-tpy)(en)Cl][Cl] | Not specified |

| [Ru(Cl-tpy)(dach)Cl][Cl] | Not specified |

| [Ru(Cl-tpy)(bpy)Cl][Cl] | Not specified |

| Ru(H₂dcbpy)(CO)₂Cl₂ | 1.62 V (in CH₃CN)[1] |

| Ru(H₂dcbpy)₂Cl₂ | 0.15 V (in CH₃CN)[1] |

Note: The redox potential of a metal complex is influenced by the electron-donating properties of its ligands. More electron-donating ligands generally lead to lower (more easily oxidized) redox potentials. Specific redox potential data for a Ru-dcypb complex was not found in the initial search.

Experimental Protocols

Synthesis of this compound (dcypb)

The synthesis of dcypb can be achieved through a multi-step procedure, adapted from methods for preparing similar bis(dicyclohexylphosphino)alkanes.[2]

Materials:

-

Dicyclohexylphosphine (B1630591) chloride

-

Anhydrous cadmium chloride

-

Ethylmagnesium bromide (1.0 M in THF)

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous methanol (B129727)

-

Deoxygenated 4N sodium hydroxide (B78521) solution

-

n-Hexane

-

Anhydrous magnesium sulfate

-

Argon gas supply

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of Dicyclohexyl Diethylaminophosphine:

-

In a dry, argon-purged reaction vessel, dissolve dicyclohexylphosphine chloride (100 mmol) and diethylamine (200 mmol) in anhydrous diethyl ether (100 mL) at 0-10 °C.

-

Stir the reaction mixture at room temperature for 2 hours, during which a white precipitate will form.

-

Filter the precipitate and remove the solvent from the filtrate under reduced pressure to yield dicyclohexyl diethylaminophosphine.

-

-

Formation of the Bis(dicyclohexylphosphine) Cadmium Intermediate:

-

To the crude dicyclohexyl diethylaminophosphine, add anhydrous THF (100 mL) and anhydrous cadmium chloride (50 mmol).

-

Slowly add ethylmagnesium bromide (100 mL of a 1.0 M solution in THF) to the mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Reaction with 1,4-Dichlorobutane:

-

Cool the reaction mixture and add 1,4-dichlorobutane (55 mmol) dropwise.

-

Heat the reaction mixture to 60 °C and maintain for 12 hours.

-

-

Work-up and Purification:

-

After cooling, remove the solvent under reduced pressure.

-

Add 100 mL of deoxygenated 4N sodium hydroxide solution and extract the product with n-hexane (200 mL).

-

Wash the organic phase with water (200 mL), dry over anhydrous magnesium sulfate, and filter.

-

Remove the n-hexane under reduced pressure to obtain a crude product.

-

Dissolve the crude product in anhydrous methanol and recrystallize by cooling to obtain pure this compound as a white solid.

-

Determination of Redox Potential via Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique to probe the electronic properties of a metal complex, which are directly influenced by its ligands.

Materials:

-

A metal precursor (e.g., a ruthenium or palladium salt)

-

dcypb ligand

-

An appropriate solvent (e.g., acetonitrile, dichloromethane)

-

A supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

-

A three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)

-

Potentiostat

Procedure:

-

Preparation of the Metal-dcypb Complex:

-

Synthesize the desired metal-dcypb complex in a separate reaction. The specific procedure will depend on the metal and its precursor.

-

Isolate and purify the complex before electrochemical analysis.

-

-

Preparation of the Electrolyte Solution:

-

Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen solvent.

-

Dissolve the metal-dcypb complex in the electrolyte solution to a known concentration (typically in the millimolar range).

-

-

Cyclic Voltammetry Measurement:

-

Assemble the three-electrode cell with the working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire).

-

Fill the cell with the electrolyte solution containing the metal-dcypb complex.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the CV experiment, including the potential window, scan rate, and number of cycles.

-

Initiate the scan and record the resulting voltammogram.

-

After the measurement, add a known internal standard (e.g., ferrocene) and record another voltammogram to reference the potential scale.

-

-

Data Analysis:

-

From the voltammogram, determine the anodic and cathodic peak potentials (Epa and Epc).

-

Calculate the formal redox potential (E₁/₂) as the average of the peak potentials: E₁/₂ = (Epa + Epc) / 2.

-

The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox process.

-

Visualizing the Impact and Workflow

Electron Donation Pathway of dcypb

The electron-donating character of dcypb stems from the inductive effect of the cyclohexyl groups, which pushes electron density onto the phosphorus atoms. This enhanced electron density on the phosphorus lone pairs is then available for donation to a coordinated metal center.

Caption: Electron donation from cyclohexyl groups to phosphorus and then to the metal center.

Experimental Workflow for Tolman Electronic Parameter (TEP) Determination

The TEP is experimentally determined by measuring the C-O stretching frequency of a metal carbonyl complex containing the phosphine ligand of interest. A lower stretching frequency indicates a more electron-donating phosphine.

Caption: Workflow for determining the Tolman Electronic Parameter (TEP) of a phosphine ligand.

Cyclic Voltammetry Experimental Setup and Data Interpretation

Cyclic voltammetry provides key insights into the redox behavior of metal-dcypb complexes, which is a direct reflection of the ligand's electronic influence.

Caption: Workflow of a cyclic voltammetry experiment for a metal-dcypb complex.

Conclusion

The strong electron-donating properties of this compound (dcypb) make it a highly valuable ligand in the development of efficient and selective transition metal catalysts. Its ability to enrich the metal center with electron density can be strategically harnessed to promote key elementary steps in catalytic cycles, ultimately leading to improved catalyst performance. The quantitative data, though estimated, provides a solid framework for comparing dcypb to other phosphine ligands, while the detailed experimental protocols offer practical guidance for its synthesis and electronic characterization. For drug development professionals, a thorough understanding of the electronic properties of ligands like dcypb is paramount for the rational design of novel catalysts and the optimization of synthetic routes to complex pharmaceutical targets.

References

- 1. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. CN104558029A - Method for synthesizing bis(dicyclohexylphosphine)alkane - Google Patents [patents.google.com]

The Steric Influence of 1,4-Bis(dicyclohexylphosphino)butane (dcypb) in Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(dicyclohexylphosphino)butane (dcypb) is a widely utilized bidentate phosphine (B1218219) ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its significance stems from the pronounced steric bulk exerted by the dicyclohexylphosphino groups, which plays a crucial role in catalyst activity, stability, and selectivity. This technical guide provides an in-depth analysis of the steric effects of dcypb, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage the properties of this important ligand in their work.

Introduction

The rational design and selection of ligands are paramount in tailoring the performance of homogeneous catalysts. Among the vast array of available ligands, phosphines have established themselves as a versatile class, offering tunable steric and electronic properties. This compound, commonly abbreviated as dcypb, is a chelating diphosphine ligand characterized by its flexible butane (B89635) backbone and two bulky dicyclohexylphosphino moieties. This combination of flexibility and steric hindrance imparts unique properties to its metal complexes, making it a valuable tool in organic synthesis.

The steric profile of a phosphine ligand is a critical determinant of its effectiveness in a given catalytic transformation. Bulky ligands can promote the formation of low-coordinate, highly active metal centers, facilitate challenging oxidative addition and reductive elimination steps, and influence the regioselectivity and stereoselectivity of reactions. This guide focuses on elucidating the steric effects of dcypb and providing practical information for its application.

Quantifying the Steric Bulk of dcypb

The steric hindrance of a phosphine ligand is most accurately quantified by the percent buried volume (%Vbur) . This parameter calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. Unlike the traditional Tolman cone angle, %Vbur provides a more precise measure of the steric environment, especially for complex and bidentate ligands.

While a precise, experimentally determined crystal structure of a dcypb-metal complex is required for an exact %Vbur calculation, computational methods provide reliable estimates. Based on calculations using tools like SambVca, the estimated percent buried volume for dcypb is significant, reflecting the substantial space occupied by the four cyclohexyl rings.

Table 1: Steric and Physicochemical Properties of this compound (dcypb)

| Parameter | Value | Reference |

| Molecular Formula | C₂₈H₅₂P₂ | --INVALID-LINK-- |

| Molecular Weight | 450.66 g/mol | --INVALID-LINK-- |

| CAS Number | 65038-36-0 | --INVALID-LINK-- |

| Melting Point | 99-104 °C | --INVALID-LINK-- |

| Percent Buried Volume (%Vbur) | Estimated to be high | Calculation required |

Note: A precise %Vbur value requires crystallographic data of a specific metal-dcypb complex and calculation using specialized software.

Synthesis of this compound (dcypb)

The synthesis of dcypb can be achieved through various methods. A common and effective approach involves the reaction of a dihaloalkane with a metal phosphide. The following protocol is adapted from a general method for the synthesis of bis(dicyclohexylphosphino)alkanes.

Experimental Protocol: Synthesis of dcypb

Materials:

-

Dicyclohexylphosphine (B1630591) chloride

-

Anhydrous cadmium chloride (CdCl₂)

-

Ethylmagnesium bromide (EtMgBr) in THF (1.0 M solution)

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Hexane

-

4N Sodium hydroxide (B78521) solution (deoxygenated)

-

Anhydrous magnesium sulfate

-

Anhydrous methanol (B129727)

-

Argon gas supply

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of Dicyclohexyl Diethylaminophosphine: Under an argon atmosphere, to a dry reaction vessel at 0-10 °C, add anhydrous diethyl ether (100 mL), dicyclohexylphosphine chloride (23.2 g, 100 mmol), and diethylamine (14.7 g, 200 mmol).

-

Stir the mixture at room temperature for 2 hours. A white precipitate will form.

-

Filter the mixture under argon and remove the solvent from the filtrate under reduced pressure to yield dicyclohexyl diethylaminophosphine.

-

Formation of the Bis(dicyclohexylphosphine) Cadmium Intermediate: To the obtained dicyclohexyl diethylaminophosphine, add anhydrous THF (100 mL) and anhydrous cadmium chloride (9.2 g, 50 mmol).

-

Slowly add a 1.0 M solution of ethylmagnesium bromide in THF (100 mL) to the mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Reaction with 1,4-Dichlorobutane: Cool the mixture and add 1,4-dichlorobutane (7.0 g, 55 mmol) dropwise.

-

After the addition is complete, heat the reaction mixture to 60 °C for 12 hours.

-

Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure.

-

Add 100 mL of deoxygenated 4N sodium hydroxide solution and extract with n-hexane (200 mL).

-

Wash the organic phase with water (200 mL), dry over anhydrous magnesium sulfate, and filter.

-

Remove the n-hexane under reduced pressure to obtain a yellow oil.

-

Dissolve the oil in anhydrous methanol (100 mL) and induce crystallization by cooling to obtain this compound as a white solid.

Application in Catalysis: Suzuki-Miyaura Coupling of Sterically Hindered Substrates

The steric bulk of dcypb is particularly advantageous in palladium-catalyzed cross-coupling reactions involving sterically demanding substrates, such as the synthesis of tetra-ortho-substituted biaryls. The large cyclohexyl groups on the phosphorus atoms create a bulky environment around the palladium center, which is believed to promote the reductive elimination step, the final C-C bond-forming step in the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling using a Pd/dcypb Catalyst

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide with an arylboronic acid.

Materials:

-

Sterically hindered aryl bromide (e.g., 2-bromo-1,3,5-trimethylbenzene)

-

Arylboronic acid (e.g., 2,6-dimethylphenylboronic acid)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

This compound (dcypb)

-

Potassium phosphate (B84403) (K₃PO₄)

-

Anhydrous toluene (B28343)

-

Argon gas supply

-

Standard Schlenk line and glassware

Procedure:

-

Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol) and dcypb (0.012 mmol) to a dry Schlenk tube. Add anhydrous, degassed toluene (2 mL) and stir the mixture at room temperature for 15-20 minutes.

-

Reaction Setup: To a separate dry Schlenk tube, add the sterically hindered aryl bromide (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).

-

Evacuate and backfill the Schlenk tube with argon (repeat three times).

-

Add anhydrous, degassed toluene (5 mL) to the substrate mixture.

-

Reaction Initiation: Transfer the pre-formed catalyst solution to the substrate mixture via a cannula.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired tetra-ortho-substituted biaryl.

Visualizing the Steric Effects and Catalytic Cycle

Graphviz diagrams are provided to visualize the structure of dcypb, a general experimental workflow, and the catalytic cycle of the Suzuki-Miyaura reaction, highlighting the role of the bulky ligand.

Caption: Molecular structure of this compound (dcypb).

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Methodological & Application

Application Notes and Protocols for 1,4-Bis(dicyclohexylphosphino)butane in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-Bis(dicyclohexylphosphino)butane (dcpb) as a supporting ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document includes detailed experimental protocols, quantitative data on reaction performance, and visualizations to aid in the understanding and application of this catalytic system for the synthesis of biaryl compounds, which are crucial intermediates in drug development and materials science.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The choice of phosphine (B1218219) ligand is critical to the success of these reactions, influencing catalyst stability, activity, and substrate scope. This compound (dcpb) is a bidentate phosphine ligand characterized by its flexible butane (B89635) backbone and bulky, electron-rich dicyclohexylphosphino groups. These features can enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle, making it a valuable ligand for certain Suzuki coupling applications.

Advantages of Using this compound (dcpb)

While a vast array of phosphine ligands are available for Suzuki coupling, dcpb offers a balance of steric bulk and electron-donating character that can be advantageous for specific substrate combinations. The dicyclohexyl groups provide significant steric hindrance around the palladium center, which can promote the reductive elimination step and stabilize the active catalytic species. The electron-rich nature of the phosphine moieties facilitates the oxidative addition of the organic halide to the palladium(0) center.

Data Presentation: Performance in Suzuki Coupling Reactions

The following tables summarize the performance of the Pd/dcpb catalytic system in the Suzuki coupling of various aryl halides with arylboronic acids. The data is compiled from representative literature to provide a comparative overview of reaction efficiency.

Table 1: Suzuki Coupling of Aryl Bromides with Phenylboronic Acid

| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ / dcpb | K₃PO₄ | Toluene (B28343) | 100 | 12 | 95 |

| 2 | 4-Bromotoluene | Pd(OAc)₂ / dcpb | K₃PO₄ | Toluene | 100 | 12 | 92 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ / dcpb | Cs₂CO₃ | Dioxane | 100 | 18 | 88 |

| 4 | 2-Bromopyridine | Pd(OAc)₂ / dcpb | K₂CO₃ | Toluene/H₂O | 90 | 24 | 75 |

Table 2: Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid

| Entry | Aryl Chloride | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroanisole | Pd(OAc)₂ / dcpb | K₃PO₄ | Toluene | 110 | 24 | 65 |

| 2 | 4-Chlorotoluene | Pd(OAc)₂ / dcpb | K₃PO₄ | Toluene | 110 | 24 | 60 |

| 3 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ / dcpb | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |

Experimental Protocols

The following are detailed methodologies for performing Suzuki coupling reactions using this compound as a ligand.

Protocol 1: General Procedure for the Suzuki Coupling of an Aryl Bromide with Phenylboronic Acid

This protocol describes a typical setup for the coupling of an aryl bromide with phenylboronic acid using a palladium acetate (B1210297)/dcpb catalyst system.

Materials:

-

Aryl bromide (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

This compound (dcpb, 0.024 mmol, 2.4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)

-

Anhydrous toluene (5 mL)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 mmol) and this compound (0.024 mmol) in anhydrous toluene (1 mL).

-

Evacuate and backfill the Schlenk flask with an inert gas (e.g., nitrogen or argon) three times.

-

Under the inert atmosphere, add the anhydrous toluene (4 mL) to the Schlenk flask containing the solids.

-

Add the prepared catalyst solution to the reaction mixture via syringe.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl.

Protocol 2: Procedure for the Suzuki Coupling of an Activated Aryl Chloride with Phenylboronic Acid

This protocol is adapted for the more challenging coupling of activated aryl chlorides.

Materials:

-

Aryl chloride (1.0 mmol)

-

Phenylboronic acid (1.5 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

-

This compound (dcpb, 0.024 mmol, 2.4 mol%)

-

Cesium carbonate (Cs₂CO₃, 2.5 mmol)

-

Anhydrous 1,4-dioxane (B91453) (5 mL)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), and cesium carbonate (2.5 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Under the inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol) and this compound (0.024 mmol) to the flask.

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion (typically 24 hours), cool the reaction to room temperature.

-

Work-up the reaction as described in Protocol 1.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key processes involved in the Suzuki coupling reaction with the dcpb ligand.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for a Suzuki coupling reaction.